![molecular formula C16H16N2O3 B188106 ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate CAS No. 72568-47-9](/img/structure/B188106.png)
ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate can be synthesized through a cycloaddition reaction. One common method involves the reaction of α-cyanocinnamonitrile with ethyl acetoacetate in the presence of a base such as piperidine. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired pyran compound with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form pyrimidine derivatives.
Common Reagents and Conditions
Formamide, Formic Acid, Urea, Thiourea: These reagents are commonly used in cyclization reactions to form pyrimidine derivatives.
Acylation Agents: Such as carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride, are used for acylation and subsequent cyclization reactions.
Major Products Formed
Pyrimidine Derivatives: Formed through cyclization reactions with various reagents.
Substituted Pyran Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Properties
Research indicates that ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its functional groups allow for the creation of copolymers with enhanced thermal stability and mechanical properties. These materials could be useful in various industrial applications, including coatings and composites .
Dye Sensitization
The compound's structural characteristics enable its use as a dye sensitizer in solar cells, particularly in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can improve the overall energy conversion efficiency of these devices .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its ability to act as both an electrophile and a nucleophile due to the presence of the cyano and amino groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups in its structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (referred to as compound 1) is a member of the 4H-pyran family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
CAS Number: 372568-47-9
The compound is characterized by its pyran ring structure, which is known for its role in various pharmacological activities. The synthesis of this compound typically involves the reaction of phenylmethylidenemalononitrile with ethyl acetoacetate under specific conditions, yielding a product with a boat conformation that facilitates its biological interactions .
1. Antitumor Activity
Research has indicated that compounds containing the 4H-pyran scaffold exhibit significant antitumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
2. DNA Binding Studies
One of the notable biological activities of this compound is its interaction with DNA. Studies have demonstrated that it acts as a minor groove binder, which is crucial for developing new anticancer agents. The binding constants () for this compound have been reported to range from to , indicating a strong affinity for DNA .
3. Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .
The biological activity of this compound can be attributed to several mechanisms:
- Minor Groove Binding: The compound preferentially binds to the minor groove of DNA, which can interfere with transcription and replication processes.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antitumor activity. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
Case Study 2: DNA Interaction Analysis
Fluorescence quenching experiments were performed to assess the binding affinity of the compound to calf thymus DNA (ctDNA). Results showed that increasing concentrations of the compound led to a decrease in fluorescence intensity, confirming its role as a minor groove binder .
Summary Table of Biological Activities
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWVOYEFHWDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381511 | |
Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72568-47-9 | |
Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate explored in the research?
A: The research primarily investigates this compound's potential as a corrosion inhibitor for low carbon steel (LCS) in acidic environments []. Specifically, studies have focused on its effectiveness in 1.0 M HCl solutions.
Q2: How does this compound inhibit corrosion?
A: Electrochemical studies suggest that this compound acts as a mixed-type inhibitor []. This means it can influence both the anodic and cathodic reactions involved in the corrosion process. The inhibition mechanism is proposed to involve both physical and chemical adsorption of the molecule onto the LCS surface, forming a protective layer [].
Q3: What is known about the adsorption behavior of this compound on metal surfaces?
A: Research indicates that the adsorption of this compound onto LCS surfaces in acidic environments follows the Langmuir adsorption isotherm model []. This suggests that adsorption occurs at specific, homogeneous sites on the metal surface, forming a monolayer.
Q4: Have computational chemistry approaches been used to study this compound?
A: Yes, computational methods have been employed to calculate quantum chemical parameters for this compound []. These parameters, including EHOMO, ELUMO, energy gap, global hardness, and Fukui indices, provide insights into the molecule's reactivity and its potential interactions with metal surfaces [].
Q5: Beyond corrosion inhibition, has this compound exhibited potential in other areas?
A: Research has shown that derivatives of this compound, synthesized from its hydrazide form, exhibit promising anticancer activities [, ]. These derivatives demonstrate cytotoxic effects against various cancer cell lines and show inhibitory activity against tyrosine kinases and Pim-1 kinase, highlighting their potential for further development as anticancer agents [, ].
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